N-(2-phenylethyl)-1,4-bis(phenylsulfonyl)piperazine-2-carboxamide
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Overview
Description
1,4-BIS(BENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(BENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include piperazine, benzenesulfonyl chloride, and 2-phenylethylamine. The reaction conditions may involve:
Step 1: Nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride in the presence of a base like triethylamine.
Step 2: Coupling of the resulting intermediate with 2-phenylethylamine under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(BENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the sulfonyl or piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-BIS(BENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(benzenesulfonyl)piperazine: Lacks the N-(2-phenylethyl)carboxamide group.
N-(2-Phenylethyl)piperazine: Lacks the bis(benzenesulfonyl) groups.
Uniqueness
1,4-BIS(BENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERAZINE-2-CARBOXAMIDE is unique due to the presence of both benzenesulfonyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H27N3O5S2 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-phenylethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C25H27N3O5S2/c29-25(26-17-16-21-10-4-1-5-11-21)24-20-27(34(30,31)22-12-6-2-7-13-22)18-19-28(24)35(32,33)23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,26,29) |
InChI Key |
NCSSTGAWLJFYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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